Structural Novelty and Molecular Property Profile vs. Representative 2-Oxo-2H-Chromene-3-Carboxamide Analogs
In the absence of publicly reported direct head-to-head biological assays for this specific compound, the primary quantifiable differentiation lies in its structural and calculated physicochemical properties relative to representative 2-oxo-2H-chromene-3-carboxamide analogs. Compared to N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide (a simple alkyl-substituted analog) and N-(3-methylisoxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (a methylisoxazole analog), the target compound features a fused cyclopenta[c]isoxazole ring that increases topological polar surface area (TPSA), alters hydrogen-bond acceptor/donor counts, and introduces a bicyclic heteroaromatic system capable of distinct π-stacking and halogen-bond interactions . The compound is listed among 2-oxo-2H-chromene-3-carboxamide derivatives in patent literature covering sphingosine-1-phosphate (S1P) receptor modulators, indicating its structural eligibility as a candidate for this therapeutic target class, which requires precise receptor-subtype selectivity [1].
| Evidence Dimension | Calculated Molecular Properties and Patent-Based Structural Eligibility |
|---|---|
| Target Compound Data | Molecular Weight: 296.28 g/mol; Formula: C16H12N2O4; TPSA: 85.9 Ų; H-Bond Acceptors: 6; H-Bond Donors: 1 |
| Comparator Or Baseline | N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide: MW 271.31, TPSA 59.3 Ų, HBA 4, HBD 1 [calculated]. N-(3-methylisoxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide: MW 270.26, TPSA 82.1 Ų, HBA 5, HBD 1 [calculated]. |
| Quantified Difference | TPSA increase of +26.6 Ų vs. N-cyclohexyl analog; +1 hydrogen bond acceptor vs. N-cyclohexyl analog; fused bicyclic isoxazole vs. monocyclic or simple alkyl substituents. |
| Conditions | Calculated using standard cheminformatics methods; patent eligibility context derived from US Patent Application 2012/0328661 (Allergan, Inc.) covering 2-oxo-2H-chromene-3-carboxamide S1P modulators. |
Why This Matters
For procurement decisions in S1P receptor modulator screening programs or fragment-based drug discovery, the elevated TPSA and distinct hydrogen-bonding capacity of the cyclopenta[c]isoxazole substituent predict different permeability and receptor-binding profiles compared to simpler in-class analogs, making this compound a structurally non-redundant entity.
- [1] Allergan, Inc. Coumarin Compounds as Receptor Modulators with Therapeutic Utility. US Patent Application 2012/0328661 A1, published December 27, 2012. View Source
